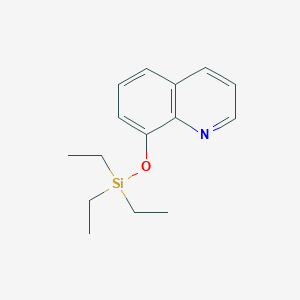

8-((Triethylsilyl)oxy)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-((Triethylsilyl)oxy)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C15H21NOSi and its molecular weight is 259.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Conditions for 8-((Triethylsilyl)oxy)quinoline

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Triethylsilyl chloride | Triethylamine | Dichloromethane | Room Temperature | High |

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities. Research indicates that modifications to the quinoline structure can enhance these effects, making it a candidate for new antimicrobial agents .

- Anticancer Activity : Quinoline derivatives are known for their ability to inhibit cancer cell proliferation. Studies have suggested that this compound may interact with specific molecular targets involved in cancer pathways, although detailed investigations are ongoing .

Organic Synthesis

The triethylsilyl group serves as a protecting group in organic synthesis, allowing selective reactions at other positions on the quinoline ring. This selectivity is crucial for synthesizing more complex molecules without affecting other functional groups.

Material Science

Due to its enhanced stability and reactivity, this compound is also explored in material science applications, particularly in developing specialized coatings and polymers where chemical resistance is required.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored various quinoline derivatives, including those similar to this compound. The findings indicated that certain modifications could enhance antibacterial efficacy against resistant strains of bacteria .

Case Study 2: Drug Development

In drug discovery research, derivatives of quinoline have been evaluated for their potential as lead compounds. For instance, a study focused on the design of novel anticancer agents based on structural analogues of this compound demonstrated promising results in inhibiting tumor growth in vitro .

Comparison with Related Compounds

The unique properties of this compound can be contrasted with other similar compounds:

| Compound | Key Feature | Application |

|---|---|---|

| Quinoline | Parent compound without modifications | General synthesis |

| Quinoline N-oxide | Oxidized form with different reactivity | Antimicrobial agents |

| 2-Methylquinoline | Methyl substitution | Anticancer research |

Conclusion and Future Directions

The applications of this compound span medicinal chemistry, organic synthesis, and material science. Its unique chemical properties make it a versatile compound for ongoing research aimed at developing new therapeutic agents and materials with enhanced performance characteristics.

Future studies should focus on elucidating its mechanisms of action in biological systems and optimizing synthesis methods to improve yield and purity for industrial applications. Continued exploration of this compound could lead to significant advancements in drug development and synthetic chemistry.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The quinoline core undergoes nucleophilic substitution, particularly at electron-deficient positions. The TES group directs reactivity by altering electronic distribution:

-

Halogenation : Electrophilic bromination occurs preferentially at the 5- or 7-positions due to the electron-withdrawing effect of the TES-protected hydroxyl group. For example, bromination with N-bromosuccinimide (NBS) in chloroform yields 5-bromo-7-((triethylsilyl)oxy)quinoline .

-

Sulfonation : Reaction with sulfonyl chlorides in tetrahydrofuran (THF) and triethylamine (TEA) produces sulfonate derivatives (e.g., 5-amino-7-bromo-8-((triethylsilyl)oxy)quinoline sulfonates) .

Deprotection and Functionalization

The TES group is cleaved under mild acidic or fluoride conditions, regenerating 8-hydroxyquinoline for downstream reactions:

-

Acidic Deprotection : Treatment with dilute HCl or trifluoroacetic acid (TFA) removes the TES group, enabling subsequent chelation or coupling .

-

Fluoride-Mediated Cleavage : Tetrabutylammonium fluoride (TBAF) in THF selectively cleaves the silyl ether without affecting other functional groups .

Metal Chelation

After deprotection, the hydroxyl group acts as a bidentate ligand for metal ions:

| Metal Ion | Binding Site | Application |

|---|---|---|

| Cu²⁺ | N (quinoline), O (phenol) | Catalysis in OLEDs |

| Fe³⁺ | N, O | Prolyl hydroxylase inhibition |

| Zn²⁺ | N, O | Antimicrobial agents |

The chelation capacity is retained even with bulky substituents at the 3- or 6-positions .

Cross-Coupling Reactions

The TES group stabilizes the quinoline ring during transition-metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 2- or 4-positions (yields: 65–88%) .

-

Sonogashira Reaction : Reaction with terminal alkynes using PdCl₂(PPh₃)₂/CuI forms ethynyl derivatives, key intermediates for OLED materials .

Mannich and Multicomponent Reactions

The TES-protected quinoline participates in one-pot syntheses:

-

Mannich Reaction : Condensation with aldehydes and amines in ethanol yields hybrid molecules (e.g., ciprofloxacin-8-((triethylsilyl)oxy)quinoline hybrids, MIC: 4–16 µg/mL against S. aureus) .

-

Betti Reaction : Three-component reactions with aldehydes and aminophenols produce polyfunctionalized quinolines (yields: 27–34%) .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| 8-Hydroxyquinoline | Higher electrophilicity at C-5/C-7 due to free –OH |

| 5-Chloro-8-hydroxyquinoline | Enhanced halogen-mediated coupling efficiency |

| 8-Methoxyquinoline | Reduced metal chelation vs. TES-protected derivative |

The TES group’s steric bulk reduces unwanted side reactions compared to smaller protecting groups like methoxy .

Stability Under Synthetic Conditions

Propiedades

Número CAS |

120540-77-4 |

|---|---|

Fórmula molecular |

C15H21NOSi |

Peso molecular |

259.42 g/mol |

Nombre IUPAC |

triethyl(quinolin-8-yloxy)silane |

InChI |

InChI=1S/C15H21NOSi/c1-4-18(5-2,6-3)17-14-11-7-9-13-10-8-12-16-15(13)14/h7-12H,4-6H2,1-3H3 |

Clave InChI |

CQYOPFARLWEYCC-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)OC1=CC=CC2=C1N=CC=C2 |

SMILES canónico |

CC[Si](CC)(CC)OC1=CC=CC2=C1N=CC=C2 |

Sinónimos |

Quinoline, 8-[(triethylsilyl)oxy]- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.